![molecular formula C16H13FN2O3 B15217228 Benzoic acid, 3-[3-(3-fluorophenyl)-2-oxo-1-imidazolidinyl]- CAS No. 651749-10-9](/img/structure/B15217228.png)
Benzoic acid, 3-[3-(3-fluorophenyl)-2-oxo-1-imidazolidinyl]-
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Overview
Description
3-(3-(3-Fluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid is a complex organic compound that features a fluorinated phenyl group, an imidazolidinone ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-Fluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazolidinone Ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorinated benzene derivative is introduced.
Attachment of the Benzoic Acid Moiety: This can be done through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated benzoic acid under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-(3-Fluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form more complex carboxylic acids.
Reduction: The imidazolidinone ring can be reduced to form imidazolidine derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
3-(3-(3-Fluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(3-(3-Fluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the imidazolidinone ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluorophenylboronic acid
- 4-Formylphenylboronic acid
- 3-(Chloromethyl)benzoic acid
Uniqueness
3-(3-(3-Fluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid is unique due to its combination of a fluorinated aromatic ring, an imidazolidinone ring, and a benzoic acid moiety. This combination provides a unique set of chemical and biological properties that are not found in simpler analogs .
Biological Activity
Benzoic acid derivatives have garnered attention in pharmacological research due to their diverse biological activities. The compound Benzoic acid, 3-[3-(3-fluorophenyl)-2-oxo-1-imidazolidinyl]- (Chemical Formula: C16H12F2N2O3) is particularly notable for its potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound features a benzoic acid moiety substituted with a 3-(3-fluorophenyl)-2-oxo-1-imidazolidinyl group. This unique configuration contributes to its biological activity and interaction with various biological targets.
Property | Value |
---|---|
Molecular Weight | 300.29 g/mol |
Chemical Formula | C16H12F2N2O3 |
IUPAC Name | Benzoic acid, 3-[3-(3-fluorophenyl)-2-oxo-1-imidazolidinyl]- |
Biological Activity Overview
Research has indicated that benzoic acid derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacteria and fungi.
- Insecticidal Properties : Certain derivatives have demonstrated larvicidal activity against mosquito vectors like Aedes aegypti, which are responsible for transmitting diseases such as dengue and Zika virus. For instance, a study highlighted the effectiveness of similar compounds in inhibiting larval development with LC50 values indicating significant potency .
- Cytotoxicity : Evaluation of cytotoxic effects revealed that some derivatives exhibit low toxicity towards human cells, suggesting a favorable safety profile for potential therapeutic use .
Case Study 1: Insecticidal Activity
A study focused on the larvicidal activity of benzoic acid derivatives against Aedes aegypti highlighted the importance of specific substituents on the aromatic ring. The compound exhibited LC50 values comparable to established insecticides, indicating its potential as an alternative in vector control strategies .
Case Study 2: Antimicrobial Effects
Another investigation assessed the antimicrobial properties of benzoic acid derivatives, including those with imidazolidinyl substitutions. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, showcasing the compound's potential as an antimicrobial agent .
The biological activity of benzoic acid derivatives is often attributed to their ability to interact with specific enzymes or receptors within microorganisms or human cells. For instance, the imidazolidinyl group may enhance binding affinity to target proteins involved in metabolic pathways or cellular signaling.
Properties
CAS No. |
651749-10-9 |
---|---|
Molecular Formula |
C16H13FN2O3 |
Molecular Weight |
300.28 g/mol |
IUPAC Name |
3-[3-(3-fluorophenyl)-2-oxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C16H13FN2O3/c17-12-4-2-6-14(10-12)19-8-7-18(16(19)22)13-5-1-3-11(9-13)15(20)21/h1-6,9-10H,7-8H2,(H,20,21) |
InChI Key |
KDJWIHXRTPFLLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1C2=CC(=CC=C2)F)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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